molecular formula C14H10BrNO B8484616 5-Bromo-2-p-tolylbenzo[d]oxazole

5-Bromo-2-p-tolylbenzo[d]oxazole

Cat. No.: B8484616
M. Wt: 288.14 g/mol
InChI Key: NNVKLDYMPJGJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-p-tolylbenzo[d]oxazole is a chemical compound based on the benzoxazole scaffold, a privileged structure in medicinal chemistry and materials science. Benzoxazole derivatives are extensively investigated for their diverse biological activities and physicochemical properties. In antimicrobial research, structurally related 2-substituted benzoxazole compounds have demonstrated potent antibacterial activity, particularly against Gram-negative bacteria such as E. coli . Molecular docking studies suggest that this activity may be linked to the inhibition of the bacterial enzyme DNA gyrase, an essential and attractive target for antibacterial agents . In neuroscience, certain benzoxazole-based derivatives have shown significant neuroprotective effects in cellular models relevant to Alzheimer's disease, such as protecting PC12 cells from β-amyloid-induced toxicity. Some compounds in this class are reported to act by modulating key signaling pathways, including Akt/GSK-3β/NF-κB, which can reduce tau protein hyperphosphorylation and apoptosis . The specific bromo and p-tolyl substitutions on the benzoxazole core make this compound a valuable synthetic intermediate or building block for further chemical exploration. It can be utilized in the development of novel bioactive molecules or functional materials. Researchers can employ this compound in structure-activity relationship (SAR) studies, as a precursor for synthesizing more complex derivatives via cross-coupling reactions, or for probing biological mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

5-bromo-2-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H10BrNO/c1-9-2-4-10(5-3-9)14-16-12-8-11(15)6-7-13(12)17-14/h2-8H,1H3

InChI Key

NNVKLDYMPJGJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Horner Wadsworth Emmons Hwe Olefination

The HWE reaction is a widely used method for synthesizing alkenes with high stereoselectivity, typically favoring the (E)-isomer. The first step in this sequence is the reaction of the benzylic bromide with a trialkyl phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction proceeds through an Sₙ2 attack of the phosphorus on the benzylic carbon, followed by dealkylation of the resulting phosphonium (B103445) salt by the bromide ion, yielding a stable phosphonate (B1237965) ester. wikipedia.org

This phosphonate ester can then be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic phosphonate carbanion. The subsequent reaction of this carbanion with an aldehyde or ketone results in the formation of a new carbon-carbon double bond, yielding a stilbene-type analogue of the parent benzoxazole (B165842).

Wittig Olefination

Similar to the HWE approach, the Wittig reaction provides another route to alkenes. This process begins with the formation of a phosphonium (B103445) salt by reacting 5-bromo-2-(4-(bromomethyl)phenyl)benzo[d]oxazole with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃). masterorganicchemistry.com The resulting phosphonium salt is then treated with a strong base (e.g., n-butyllithium, potassium tert-butoxide) to deprotonate the benzylic carbon, generating a phosphorus ylide. masterorganicchemistry.comnih.gov

This ylide is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. nih.gov This method has been successfully used to synthesize various substituted 2-(2'-phenylpropenyl)benzoxazoles. jlu.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 5-Bromo-2-p-tolylbenzo[d]oxazole, providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methyl group protons. Analysis of a related compound, 5-methyl-2-phenylbenzo[d]oxazole, shows characteristic signals in the aromatic region, including a singlet for the proton at position 5, and multiplets for the other phenyl and benzoxazole (B165842) protons. For this compound, the p-tolyl group introduces a characteristic AA'BB' splitting pattern for the protons on its phenyl ring and a singlet for the methyl group.

A representative ¹H NMR data interpretation for a similar benzoxazole structure, 6-bromo-2-phenylbenzo[d]oxazole, shows multiplets in the aromatic region between δ 7.44 and 8.23 ppm. rsc.org For this compound, the protons of the p-tolyl group are expected to appear as doublets in the aromatic region, and the methyl protons as a singlet around δ 2.4 ppm. The protons on the brominated benzoxazole ring will exhibit splitting patterns influenced by the bromine substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound. The spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-5) will show a characteristic shift, and the quaternary carbons of the oxazole (B20620) ring will have distinct chemical shifts. The carbons of the p-tolyl group, including the methyl carbon, will also be readily identifiable.

For a similar structure, 6-bromo-2-phenylbenzo[d]oxazole, the ¹³C NMR spectrum shows signals for the benzoxazole and phenyl carbons in the range of δ 114.07 to 163.49 ppm. rsc.org In the case of this compound, the chemical shifts will be influenced by the positions of the bromo and tolyl substituents. The methyl carbon of the tolyl group is expected to appear at a higher field, around δ 21-22 ppm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which should correspond to the calculated mass for the molecular formula C₁₄H₁₀BrNO. The presence of the bromine atom is distinctly indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

For instance, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 6-bromo-N-methyl-N-phenylbenzo[d]oxazol-2-amine, was found to be 303.0128, with the experimental value matching closely at 303.0117. rsc.org Similarly, for this compound, the expected m/z values for the molecular ion peaks would be approximately 302.9997 and 304.9976.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum is expected to show absorption bands corresponding to the C=N stretching of the oxazole ring, C-O-C stretching, and aromatic C-H and C=C stretching vibrations. The presence of the bromine atom is generally difficult to observe directly in the IR spectrum as the C-Br stretching vibration occurs in the far-infrared region.

For a similar benzoxazole derivative, the IR spectrum displayed a characteristic band for the C=N stretch at 1644 cm⁻¹. uaic.ro The spectrum of this compound would also feature bands for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Electronic Absorption and Fluorescence Spectroscopy in Solution and Solid State

The photophysical properties of this compound are investigated using UV-Vis absorption and fluorescence spectroscopy, which provide insights into its electronic transitions and emissive characteristics.

Photophysical Properties of Halogenated Benzoxazole Chromophores

Halogenated benzoxazole derivatives often exhibit interesting photophysical properties. researchgate.net The introduction of a bromine atom can influence the electronic structure and, consequently, the absorption and emission spectra. The bromine atom, being an electron-withdrawing group, can cause shifts in the absorption and fluorescence bands. researchgate.net

In solution, benzoxazole derivatives typically show strong fluorescence. researchgate.net The emission wavelengths can be sensitive to the polarity of the solvent, which is indicative of intramolecular charge transfer (ICT) character in the excited state. researchgate.net In the solid state, the photophysical properties can be significantly affected by molecular packing. Some halogenated benzoxazole derivatives have been shown to exhibit mechanofluorochromism, where the emission color changes upon mechanical grinding due to alterations in the crystal packing. researchgate.net The presence of a heavy atom like bromine can also promote intersystem crossing, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. researchgate.net

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available information for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic characterization, structural elucidation, and photophysical properties, specific experimental data required for a detailed scientific article as per the requested outline could not be located.

While general principles and data for structurally related compounds such as other halogenated benzoxazoles and bromo-oxazole derivatives are available, a dedicated study focusing solely on this compound with the specified detailed analysis appears to be absent from the public domain.

Detailed spectroscopic data, which is fundamental for the unambiguous identification and characterization of a chemical compound, remains unpublished for this compound. This includes specific nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectrometry (MS) data, which are crucial for confirming the molecular structure.

Influence of Halogen Atoms on Fluorescence Quantum Yields

The influence of halogen atoms, such as bromine, on the fluorescence quantum yields of benzoxazole derivatives is a known area of study. Generally, the "heavy atom effect" is observed, where the presence of a heavier halogen atom can lead to a decrease in fluorescence quantum yield in solution due to enhanced intersystem crossing. In the solid state, the photoluminescence efficiency is more complex and is influenced by molecular packing and intermolecular interactions. For some halogenated 2-phenyl-benzoxazole derivatives, it has been noted that while the fluorescence quantum yield decreases with the increasing size of the halogen atom in solution, the trend in the solid state can differ, with brominated derivatives sometimes showing lower fluorescence efficiency than their chlorinated counterparts. However, specific quantitative data on the fluorescence quantum yield of this compound is not available to confirm this trend for this particular compound.

Solid-State Structural Analysis

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides crucial information on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the material's properties. For closely related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate and 5-bromo-2-(2-methylphenyl)oxazole, crystallographic data, including their respective space groups and unit cell dimensions, have been reported. researchgate.net For instance, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate crystallizes in the monoclinic space group P2₁/n. researchgate.netvensel.org However, no such crystallographic data has been published for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline State Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. It is often used to identify crystalline phases, determine phase purity, and analyze the effects of processing on the crystalline structure. For some functional organic materials, PXRD has been used to confirm the retention or recovery of the crystalline state after physical stress. The absence of any published studies on this compound means that no PXRD data is available to assess its crystalline state and properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important method in computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By applying DFT, a comprehensive analysis of 5-Bromo-2-p-tolylbenzo[d]oxazole can be undertaken to predict its geometry, electronic distribution, and spectroscopic signatures. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of molecular systems.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Conformational analysis is particularly important for understanding the molecule's flexibility, which arises from the rotation around single bonds. In this compound, the key dihedral angle to consider is that between the benzoxazole (B165842) ring system and the p-tolyl group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformer(s) and the energy barriers between them. The optimized geometry for the lowest energy conformer would exhibit specific bond lengths and angles, providing a foundational model for all subsequent calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations.)

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.90 Å
C-O (oxazole)1.37 Å
C=N (oxazole)1.31 Å
C-C (inter-ring)1.48 Å
Bond AngleC-O-C (oxazole)105°
C-N=C (oxazole)115°
Dihedral AngleBenzoxazole-p-tolyl30-40°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring and the p-tolyl group, while the LUMO may be distributed across the entire π-system. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals. Analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom, highlighting the electrostatic nature of different regions of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations.)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Energy Gap (ΔE)4.7

Theoretical vibrational analysis via DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions.

For this compound, characteristic vibrational modes would include the stretching of the C-Br bond, various C-H stretching and bending modes of the aromatic rings, and the characteristic vibrations of the benzoxazole core, such as C=N and C-O stretching. The predicted frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical methods.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MESP surface is expected to show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the bromine atom, due to the presence of lone pairs of electrons. Positive potential would likely be observed over the hydrogen atoms of the aromatic rings. This analysis provides a qualitative picture of the molecule's reactive sites. nih.gov

Based on the electronic properties derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Table 3: Predicted Global Reactivity Descriptors for this compound (Note: The following data is illustrative and represents typical values expected from DFT calculations.)

DescriptorFormulaPredicted Value (eV)
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.8
Electronegativity (χ)(I + A) / 24.15
Chemical Hardness (η)(I - A) / 22.35
Electrophilicity Index (ω)χ2 / (2η)3.66

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. researchgate.net

For this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor for various enzymes. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy scores indicating the most favorable binding modes.

The results of a docking study would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the active site of the target protein. This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent analogs. For instance, benzoxazole derivatives have been investigated as inhibitors of DNA gyrase, and docking studies could predict the binding mode of this compound to this enzyme. researchgate.net

Prediction of Binding Affinity with Biological Macromolecules (Enzymes, Receptors)

Computational docking is a key technique used to predict the binding affinity of small molecules to the active sites of biological macromolecules such as enzymes and receptors. While specific docking studies for this compound are not extensively detailed in the provided results, the broader class of benzoxazole derivatives has been the subject of such investigations. These studies aim to understand how structural modifications influence binding energies and, consequently, biological activity.

For instance, molecular docking studies on novel 4-chloro-1,3-benzoxazole derivatives have been conducted to understand their binding affinity with active receptor sites, which is crucial for their anticancer activity. biotech-asia.org Similarly, research on benzoxazole derivatives as VEGFR-2 inhibitors has employed molecular docking to explore their binding modes and interactions within the receptor's binding pocket. nih.gov These studies often reveal that specific substitutions on the benzoxazole core can significantly enhance binding affinity.

The binding affinity is typically quantified by a scoring function that estimates the free energy of binding. Lower scores generally indicate a more favorable binding interaction. The insights gained from these predictions are valuable for designing compounds with improved potency and selectivity.

Elucidation of Molecular Interactions and Binding Modes

Understanding the specific molecular interactions between a ligand and its target protein is fundamental to rational drug design. Computational studies on benzoxazole derivatives have shed light on these interactions, identifying key residues and forces that govern binding.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. For a series of benzoxazole derivatives targeting VEGFR-2, these methods have identified crucial amino acid residues (such as Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191) that stabilize the inhibitors in the binding pocket. nih.gov The interactions often involve hydrogen bonds, hydrophobic contacts, and π-stacking, which collectively determine the binding mode and orientation of the ligand.

For example, in the study of 4-chloro-1,3-benzoxazole derivatives, molecular docking helps to visualize how these molecules fit into the active site of their target, providing a basis for their observed biological activities, including antimicrobial, antifungal, antioxidant, and anticancer effects. biotech-asia.org The elucidation of these binding modes is critical for optimizing the lead compounds to achieve better therapeutic outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for various series of benzoxazole derivatives. These models are typically built using a training set of compounds with known activities and then validated using a separate test set.

For instance, a 3D-QSAR model was developed for a series of benzoxazole benzenesulfonamide derivatives as inhibitors of fructose-1,6-bisphosphatase, a target for type 2 diabetes. chemijournal.com This model demonstrated good statistical predictive ability, with a high correlation coefficient (R²) and cross-validation coefficient (q²), indicating its reliability for predicting the activity of new analogs. chemijournal.com Similarly, 2D-QSAR studies have been conducted on 2-arylbenzimidazole derivatives (structurally related to benzoxazoles) to establish a quantitative relationship between their structures and anti-leishmanial activities. ajchem-a.com

The development of these models often involves calculating a variety of molecular descriptors that encode different aspects of the molecular structure.

Identification of Key Structural Descriptors

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that are most influential in determining biological activity. These descriptors can be topological, electronic, geometric, or physicochemical in nature.

In a QSAR study of 2-thioarylalkyl-1H-benzimidazole derivatives, quantum chemical descriptors such as the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge of the molecule (q-) were identified as being responsible for their anthelmintic activity. scholars.direct For benzoxazole benzenesulfonamides, 3D-QSAR analysis generated contour maps that highlighted the importance of steric and electrostatic fields in specific regions of the molecule for inhibitory activity. nih.govchemijournal.com

These key descriptors provide valuable insights into the structure-activity relationship, guiding medicinal chemists in the design of more potent compounds by modifying the molecule to optimize these properties.

Molecular Dynamics Simulations and Theoretical Calculations for Photophysics

Molecular dynamics (MD) simulations and theoretical calculations are powerful tools for investigating the dynamic behavior and photophysical properties of molecules. These methods provide a detailed picture of molecular motions and electronic transitions, which are crucial for understanding the properties of fluorescent materials and photosensitizers.

Ground and Excited State Properties

Theoretical calculations, often using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to study the ground and excited state properties of benzoxazole derivatives. These calculations can predict absorption and emission spectra, fluorescence quantum yields, and the nature of electronic transitions.

For example, theoretical studies on benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have helped to understand the structure-property relationship and the influence of heteroatoms on their photophysical properties, including aggregation-induced emission (AIE). nih.gov Similarly, calculations on diketopyrrolopyrroles possessing benzoxazole moieties have shown that the excited state is localized on the DPP core with no significant charge-transfer character. nih.gov

Investigations into the photophysics of 5-bromouracil, a related bromo-substituted heterocyclic compound, have utilized femtosecond time-resolved photoelectron spectroscopy and computational results to identify intermediate excited states and their relaxation pathways upon UV excitation. rsc.org These studies provide fundamental insights into the photostability and photochemical reactivity of such molecules, which is essential for their application in areas like optoelectronics and biomedical imaging.

Photodehalogenation and Photodimerization Mechanisms

Computational and theoretical investigations provide crucial insights into the photochemical behavior of molecules like this compound. While direct computational studies specifically targeting the photodehalogenation and photodimerization mechanisms of this exact compound are not extensively available in the public domain, the general principles governing these reactions in related aromatic and heterocyclic compounds have been subjects of theoretical examination. These studies help in postulating the likely pathways for this compound.

Photodehalogenation Mechanism

The photodehalogenation of aryl halides is a well-documented photochemical process that typically proceeds via the homolytic cleavage of the carbon-halogen bond upon absorption of ultraviolet light. For this compound, this process would involve the cleavage of the C-Br bond. Theoretical studies on similar brominated aromatic compounds suggest that the reaction is initiated by the excitation of the molecule to a singlet excited state (S₁), which can then undergo intersystem crossing to a triplet state (T₁).

The C-Br bond is often the weakest point in the excited molecule, leading to its dissociation. The efficiency of this bond cleavage can be influenced by factors such as the solvent environment and the presence of hydrogen-bond donors. For instance, studies on other aryl halides have shown that the rate of photoconversion can be affected by solvent polarizability and hydrogen-bonding capabilities researchgate.net.

Upon cleavage of the C-Br bond, a benzoxazolyl radical and a bromine radical are formed. The benzoxazolyl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product, 2-p-tolylbenzo[d]oxazole. The general steps, based on theoretical models of related compounds, are outlined in the table below.

StepReactionIntermediates
1. ExcitationThis compound + hν → [this compound]Excited singlet/triplet state
2. Homolytic Cleavage[this compound] → 2-p-tolylbenzo[d]oxazol-5-yl radical + Br•Aryl radical, Bromine radical
3. Hydrogen Abstraction2-p-tolylbenzo[d]oxazol-5-yl radical + H-donor → 2-p-tolylbenzo[d]oxazole + Donor radicalDebrominated product

Photodimerization Mechanism

Photodimerization is another common photochemical reaction for aromatic and heterocyclic compounds, often proceeding through a [2+2] cycloaddition mechanism. For this compound, this would involve the reaction of an excited molecule with a ground-state molecule. Computational studies on the photodimerization of other heterocyclic compounds, such as N,N'-diacyl-1,4-dihydropyrazines, have been investigated using density functional theory (DFT) calculations to understand the substituent effects on the reaction researchgate.net.

The mechanism likely involves the formation of an excimer (an excited-state dimer) between an excited this compound molecule and a ground-state molecule. This excimer can then collapse to form a cyclobutane ring, linking the two benzoxazole moieties. The regioselectivity of the dimerization (i.e., which parts of the molecules bond) would be dictated by the electronic distribution in the excited state and steric factors. Theoretical calculations for similar systems can predict the most likely stereoisomers of the resulting dimer.

StepReactionIntermediates
1. ExcitationThis compound + hν → [this compound]Excited singlet/triplet state
2. Excimer Formation[this compound] + this compound → [Excimer]Excimer complex
3. Cycloaddition[Excimer] → DimerCyclobutane-bridged dimer

It is important to note that photodehalogenation and photodimerization can be competing processes. The quantum yields of each reaction would depend on various factors, including the excitation wavelength, solvent, concentration, and the intrinsic photophysical properties of the this compound molecule. Detailed computational studies, likely employing time-dependent density functional theory (TD-DFT) or other advanced methods, would be necessary to fully elucidate the potential energy surfaces of the excited states and to predict the branching ratio between these two photochemical pathways for this specific compound.

Structure Activity Relationship Sar Studies of 5 Bromo 2 P Tolylbenzo D Oxazole Analogues

Impact of Bromine Atom Substitution on Biological and Photophysical Properties

The introduction of a bromine atom onto the benzoxazole (B165842) scaffold can significantly influence the biological and photophysical properties of the resulting analogues. Bromine, being an electron-withdrawing group, can alter the electron density distribution within the molecule, which in turn affects its interactions with biological targets and its behavior upon light absorption.

In terms of biological activity, the position of the bromine atom is crucial. For instance, the introduction of a bromine atom at position 7 of the benzoxazole ring has been shown to increase the toxicity of certain 3-(2-benzoxazol-5-yl)alanine derivatives towards human dermal fibroblast (HDF) cell lines. nih.gov Conversely, this substitution can also lead to an increase in the activity of some compounds, as seen in the case of H-Box(4PyBr)-OMe, which was the most active among a series of heterocyclic derivatives of benzoxazolylalanine. nih.gov The presence of bromine at the meta-position of a substituted part of a benzoxazole molecule has also been reported to improve anti-proliferative activity against colon cancer cells. researchgate.net

From a photophysical perspective, bromine substitution can lead to notable changes in the luminescent properties of benzoxazole derivatives. In a study comparing two phenothiazine-based benzoxazole derivatives, the compound with a bromine atom (BPVB) exhibited a higher contrast fluorescence change upon grinding compared to its non-brominated counterpart (PVB). researchgate.net This suggests that the bromine atom can enhance mechanochromic luminescence. researchgate.net The heavy atom effect of bromine can also promote intersystem crossing from singlet to triplet excited states, which is a desirable property for applications in photodynamic therapy and organic light-emitting diodes (OLEDs). researchgate.net Furthermore, DFT calculations have indicated that the bromine atom is a site of significant reactivity in certain benzoxazole derivatives. researchgate.net

Influence of the p-Tolyl Group on Molecular Recognition and Activity Profiles

The p-tolyl group, a toluene (B28343) substituent at the para position, at the 2-position of the benzoxazole ring plays a significant role in molecular recognition and the resulting activity profiles. This group can influence the molecule's steric and electronic properties, thereby affecting how it binds to biological targets.

The electronic nature of the p-tolyl group, being weakly electron-donating, can also modulate the reactivity of the benzoxazole system. This can influence the compound's metabolic stability and its potential to engage in specific interactions, such as π-π stacking, with biological macromolecules. The synthesis of various 2-substituted benzoxazoles has demonstrated that a range of functional groups on the phenyl ring at the 2-position are well-tolerated, suggesting that this position is a viable point for modification to fine-tune the activity profile. nih.gov

Role of Substituents at Different Positions of the Benzoxazole Scaffold

The biological and photophysical properties of benzoxazole derivatives are highly dependent on the nature and position of substituents on the benzoxazole scaffold. SAR studies have consistently shown that modifications at positions 2, 5, and 7 can lead to significant changes in activity. nih.gov

Position 2: As previously discussed, the substituent at the 2-position is a major determinant of the molecule's properties. A wide variety of aryl and heterocyclic groups have been introduced at this position, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, those with a substituted phenyl group at the 2-position showed varying levels of antifungal activity depending on the nature and position of the substituents on the phenyl ring. nih.gov

Position 5: The 5-position of the benzoxazole ring is another critical site for substitution. The presence of an amino group at this position, as in 5-amino-2-[p-bromophenyl]-benzoxazole, has been investigated for its anticancer potential. researchgate.net In a study on benzimidazole (B57391) derivatives, a bromo substituent at the 5-position was found to be important for their α-glucosidase and urease inhibitory activities. nih.gov

Position 7: Substitution at the 7-position can also have a profound impact on biological activity. As mentioned earlier, a bromine atom at this position can increase the toxicity of certain benzoxazole derivatives. nih.gov

The table below summarizes the observed effects of various substituents at different positions on the benzoxazole ring.

PositionSubstituentObserved EffectReference
2Substituted PhenylModulates antifungal and anticancer activity. nih.govresearchgate.net
2Thiophene (B33073)Showed strong activity in DLBCL cells. researchgate.net
5BromoImportant for α-glucosidase and urease inhibition in benzimidazoles. nih.gov
5AminoInvestigated for anticancer activity. researchgate.net
7BromoCan increase toxicity in certain derivatives. nih.gov

Comparative SAR Analysis with Other Halogenated and Alkyl-Substituted Benzoxazoles

To gain a deeper understanding of the SAR of 5-Bromo-2-p-tolylbenzo[d]oxazole, it is instructive to compare its properties with other halogenated and alkyl-substituted benzoxazoles.

Halogenated Benzoxazoles: The nature of the halogen atom can significantly influence the activity of benzoxazole derivatives. In general, the introduction of a halogen can increase the lipophilicity of the molecule, which may enhance its cell permeability. Studies have shown that chloro and fluoro substituents can also impart potent biological activities. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, a related heterocyclic compound, is a potent antitumor agent. biotech-asia.org In a series of benzoxazolinone derivatives, replacing a chlorine atom with a bromine atom at the 6-position was found to increase herbicidal activity. e3s-conferences.org This suggests that the type and position of the halogen are critical for determining the specific biological effect.

Alkyl-Substituted Benzoxazoles: Alkyl groups, such as the p-tolyl group, can also modulate the activity of benzoxazoles. The size and branching of the alkyl group can affect the steric hindrance around the molecule, which can influence its binding to target proteins. In a study of 3-alkylbenzoxazolinones, the nature of the alkyl group was found to be important for their herbicidal and defoliating activities. e3s-conferences.org Furthermore, the presence of a methyl group on the benzoxazole ring of glycosyl benzoxazole analogs showed high inhibitory activity for acetylcholinesterase (AChE). nih.gov

The following table provides a comparative overview of the effects of different halogen and alkyl substitutions on benzoxazole derivatives.

Substituent TypeSpecific SubstituentPositionObserved EffectReference
HalogenBromo6Increased herbicidal activity compared to chloro. e3s-conferences.org
HalogenFluoro5Potent antitumor activity in a benzothiazole (B30560) analogue. biotech-asia.org
HalogenChloro-Can improve anti-proliferative activity. researchgate.net
AlkylMethylon benzoxazole ringHigh AChE inhibitory activity in glycosyl benzoxazole analogs. nih.gov
Alkylp-Tolyl2Contributes to the overall lipophilicity and electronic properties.

Bioisosteric Replacements within the Benzoxazole Nucleus

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com Within the benzoxazole nucleus, several bioisosteric replacements can be considered.

One common bioisosteric replacement for the oxygen atom in the oxazole (B20620) ring is sulfur, which leads to the formation of a benzothiazole. Benzothiazoles share many structural similarities with benzoxazoles and have also been shown to possess a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov In some cases, the benzothiazole analogue may exhibit improved metabolic stability or a different spectrum of activity compared to the corresponding benzoxazole. nih.gov For instance, in a study of antitrypanosomal agents, benzothiazole derivatives retained activity where benzoxazole derivatives did not, suggesting a crucial role for the sulfur atom in that specific context. nih.gov

Another potential bioisosteric replacement is the substitution of the benzene (B151609) ring of the benzoxazole with a heterocyclic ring system. For example, replacing the benzene ring with a pyridine (B92270) ring would create an azabenzoxazole. This modification can alter the compound's solubility, polarity, and ability to form hydrogen bonds, which could lead to improved pharmacokinetic properties or novel biological activities. nih.gov

Furthermore, the concept of bioisosterism can be applied to the substituents on the benzoxazole ring. For example, a cyano group can be a bioisostere for a halogen such as bromine, as both are electron-withdrawing. Similarly, a methyl group can sometimes be replaced by a chlorine atom, as they have similar steric bulk. These types of replacements can be used to fine-tune the electronic and steric properties of the molecule to optimize its interactions with a biological target.

Original GroupBioisosteric ReplacementRationalePotential ImpactReference
Benzoxazole OxygenSulfur (to form Benzothiazole)Similar size and electronicsAltered metabolic stability and activity spectrum. nih.govnih.gov
Benzoxazole Benzene RingPyridine Ring (to form Azabenzoxazole)Similar size, introduces hydrogen bonding capabilitiesImproved solubility and pharmacokinetic properties. nih.gov
BromineCyano GroupSimilar electron-withdrawing propertiesFine-tuning of electronic properties.
p-Tolyl Methyl GroupChlorine AtomSimilar steric bulkAlteration of electronic properties while maintaining size.

Advanced Applications in Materials Science and Organic Synthesis

Development of Materials with Specific Electronic Properties

The benzoxazole (B165842) core, particularly when substituted with aryl groups at the 2-position, forms a rigid and planar structure with extended π-conjugation. This inherent electronic framework makes these compounds promising candidates for the development of novel organic materials with tailored electronic properties.

Integration into Polymers and Organic Electronic Devices

Substituted benzoxazoles are being explored for their potential integration into polymers and organic electronic devices. The versatility of organic semiconductor materials (OSMs) allows for the fine-tuning of their properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The introduction of a bromo-substituent, as in 5-Bromo-2-p-tolylbenzo[d]oxazole, offers a reactive handle for polymerization or for grafting onto other material scaffolds. While direct studies on the integration of this compound into polymers are not extensively documented, the general class of 2-aryl-benzoxazoles is of interest for creating materials with good hole-transporting ability and thermal stability. researchgate.net The tolyl group can further influence the solubility and processing characteristics of the resulting materials.

Fluorescent Dyes and Probes

Benzoxazole derivatives are well-known for their fluorescent properties, exhibiting characteristics that make them suitable for use as dyes and probes in various applications. researchgate.net

Luminescence Properties and Aggregation-Induced Emission (AIE)

Many 2-aryl-benzoxazole derivatives display strong fluorescence. researchgate.net A particularly interesting phenomenon observed in similar heterocyclic systems is Aggregation-Induced Emission (AIE). arctomsci.com In AIE-active compounds, the emission of light is significantly enhanced in the aggregated state or in the solid state, which is often attributed to the restriction of intramolecular motion. nih.gov While direct evidence for AIE in this compound is not yet reported, related benzothiazole (B30560) derivatives have been shown to exhibit AIE, suggesting that this could be a promising area of investigation for the benzoxazole analog. nih.govnih.gov The aggregation behavior and the resulting emission properties can be influenced by the substituents on the benzoxazole core.

Chemosensor Development for Ion Detection

The fluorescent properties of benzoxazole derivatives can be modulated by their environment, making them excellent candidates for the development of chemosensors. The interaction of the benzoxazole core with metal ions can lead to either an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of their fluorescence, allowing for the selective detection of specific ions. For instance, various benzoxazole-based fluorescent probes have been designed for the detection of metal cations such as Fe³⁺, Zn²⁺, and Cd²⁺. organic-chemistry.orgresearchgate.net The design of these chemosensors often involves the incorporation of specific binding sites that can selectively coordinate with the target ion, leading to a measurable change in the fluorescence signal.

Intermediates in Complex Organic Molecule Synthesis

The 5-bromo-2-aryl-benzoxazole scaffold, including this compound, serves as a valuable intermediate in the synthesis of more complex organic molecules. The bromine atom at the 5-position is a key functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions.

These reactions allow for the introduction of a wide range of substituents at the 5-position, leading to the synthesis of diverse and complex molecular architectures. The most common and powerful of these methods are the Suzuki, Heck, and Sonogashira coupling reactions.

Coupling Reaction Reactant Product Significance
Suzuki Coupling Aryl or heteroaryl boronic acid/ester5-Aryl or 5-heteroaryl-2-p-tolylbenzo[d]oxazoleFormation of C-C bonds to create biaryl structures, which are common motifs in pharmaceuticals and functional materials. rsc.orgeurjchem.com
Heck Coupling Alkene5-Alkenyl-2-p-tolylbenzo[d]oxazoleFormation of C-C bonds to introduce vinyl groups, which can be further functionalized or used in polymerization. researchgate.netarkat-usa.orgbeilstein-journals.org
Sonogashira Coupling Terminal alkyne5-Alkynyl-2-p-tolylbenzo[d]oxazoleFormation of C-C bonds to introduce alkyne moieties, which are versatile functional groups for further transformations, including click chemistry. organic-chemistry.orgwikipedia.orglibretexts.org

The ability to perform these transformations on the 5-bromo-2-aryl-benzoxazole core opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. jrespharm.comresearchgate.netnih.gov For example, the Suzuki coupling of bromo-substituted heterocycles is a widely used strategy for the synthesis of complex molecules, including pharmacologically active compounds. rsc.orgeurjchem.com Similarly, the Heck and Sonogashira reactions provide powerful tools for the elaboration of the benzoxazole scaffold. researchgate.netorganic-chemistry.orgarkat-usa.orgbeilstein-journals.orgwikipedia.orglibretexts.org

Future Research Directions and Opportunities

Exploration of Novel Synthetic Routes and Green Methodologies

The synthesis of 2-arylbenzoxazoles has traditionally involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.gov Future research will likely focus on the development of more sustainable and efficient synthetic protocols for 5-Bromo-2-p-tolylbenzo[d]oxazole. Green chemistry approaches are at the forefront of this endeavor, aiming to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Recent advancements in the synthesis of benzoxazole (B165842) derivatives have highlighted several promising green methodologies. These include the use of microwave assistance, which can significantly reduce reaction times, and the application of eco-friendly catalytic solvents like waste curd water. tandfonline.com Another innovative approach involves visible-light-initiated synthesis using photocatalysts such as Eosin Y, which offers mild reaction conditions and avoids the need for metal catalysts. researchgate.net Furthermore, the development of magnetically separable nanocatalysts, like Ag@Fe2O3 core-shell nanoparticles, presents a facile and efficient route for the synthesis of 2-arylbenzoxazoles at room temperature. ckthakurcollege.net The use of reusable heterogeneous catalysts, such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication, also represents a significant step towards greener synthesis. nih.govscispace.com

Future synthetic explorations for this compound could involve adapting these green methodologies. A key focus will be on optimizing reaction conditions to achieve high yields and purity while adhering to the principles of green chemistry. The development of one-pot syntheses that minimize intermediate purification steps will also be a significant area of investigation.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to elucidate the structural, electronic, and reactive properties of molecules like this compound, providing insights that can guide experimental work. Density Functional Theory (DFT) calculations, for instance, can be employed to understand the frontier molecular orbitals (HOMO and LUMO) and predict the molecule's reactivity and electronic properties. acs.orgresearchgate.net Such studies are crucial for designing derivatives with tailored functionalities.

Molecular docking simulations are another valuable computational tool, particularly for predicting the binding affinity and interaction modes of this compound with biological targets. nih.govtandfonline.comtandfonline.com This can help in identifying potential therapeutic applications and in the rational design of more potent and selective inhibitors. For example, docking studies have been used to investigate the interaction of benzoxazole derivatives with enzymes like DNA gyrase and cholinesterases. nih.govnih.gov

Future computational research on this compound should focus on a multi-faceted approach. This would involve combining DFT calculations to understand its intrinsic properties with molecular dynamics simulations to study its behavior in different environments, such as in solution or interacting with a biological membrane. These computational studies will be instrumental in predicting its potential applications and in guiding the synthesis of new derivatives with enhanced properties.

Discovery of New Biological Targets and Multi-Targeting Approaches

The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govwikipedia.orgresearchgate.net A significant future research direction for this compound lies in the discovery of its specific biological targets and the exploration of its potential as a multi-targeting agent.

Initial research on related 5-bromo-2-aryl benzimidazole (B57391) derivatives has shown their potential as dual inhibitors of α-glucosidase and urease, suggesting a possible avenue for developing treatments for diabetes and peptic ulcers. nih.gov Furthermore, novel benzoxazole-benzamide conjugates have been designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The exploration of this compound's activity against a panel of kinases and other enzymes implicated in disease is a logical next step.

A particularly promising area of research is the development of multi-target drugs, which can offer improved efficacy and a lower likelihood of drug resistance. nih.gov Given the diverse biological activities of the benzoxazole core, this compound and its future derivatives could be designed to interact with multiple biological targets simultaneously. This approach could lead to the development of novel therapeutics for complex diseases like cancer and neurodegenerative disorders.

Development of Advanced Functional Materials

The unique photophysical properties of benzoxazole derivatives make them attractive candidates for the development of advanced functional materials. Their inherent fluorescence and environmental sensitivity are key characteristics that can be harnessed for applications in organic electronics and materials science. periodikos.com.brperiodikos.com.br

One of the most promising applications is in the field of organic light-emitting diodes (OLEDs). Benzoxazole-based compounds have been investigated as deep-blue emitters in solution-processable OLEDs. acs.org The introduction of a tolyl group and a bromine atom in this compound could modulate its electronic properties and lead to materials with improved performance characteristics, such as higher quantum yields and better color purity.

Furthermore, the incorporation of benzoxazole moieties into boron complexes has led to the development of materials with applications in mechanochromic luminescence, where the material changes its color in response to mechanical stress. nih.gov Investigating the potential of this compound in this area could lead to the creation of novel stress-sensing materials. The development of π-conjugated polymers incorporating the this compound unit is another exciting avenue for creating new conductive and photoactive materials.

Design of Next-Generation Benzoxazole-Based Probes and Sensors

The fluorescent properties of benzoxazoles make them ideal scaffolds for the design of chemical probes and sensors. rsc.org These molecules can be engineered to exhibit changes in their fluorescence emission upon binding to specific analytes, enabling their detection and quantification. periodikos.com.brperiodikos.com.br

Benzoxazole-based fluorescent probes have been developed for the detection of various species, including metal ions like Fe3+, Zn2+, and Cd2+, as well as biologically important molecules such as biothiols (GSH, Hcy, Cys). rsc.orgmdpi.comnih.gov The design of these probes often involves incorporating a recognition site that selectively binds to the target analyte, which in turn modulates the fluorescence of the benzoxazole fluorophore.

Future research in this area should focus on designing and synthesizing novel probes based on the this compound framework. The presence of the bromine atom offers a site for further functionalization, allowing for the attachment of various recognition moieties to create sensors for a wide range of targets. A particularly interesting application is the development of fluorescent DNA probes, as benzoxazole derivatives have shown the ability to intercalate into DNA and exhibit enhanced fluorescence upon binding. periodikos.com.brperiodikos.com.br The development of "turn-on" fluorescent probes, where the fluorescence is significantly enhanced upon analyte binding, will be a key objective.

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 5-Bromo-2-p-tolylbenzo[d]oxazole, and how can reaction yields be optimized?

  • Methodological Answer : The Robinson-Gabriel synthesis (cyclodehydration of 2-acylamidoketones) is a classical approach for oxazole derivatives . For brominated analogs like this compound, optimization involves selecting acid catalysts (e.g., p-toluenesulfonic acid) and controlling reaction conditions (e.g., solvent polarity, temperature). Evidence from a related compound (5-Bromo-2-(4′-fluoro-2-(trifluoromethyl)-biphenyl)-benzo[d]oxazole) achieved 80% yield using toluene and p-toluenesulfonic acid under reflux . Key parameters include stoichiometric ratios (e.g., 1:2.1 molar ratio of substrate to acid) and purification via column chromatography.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the δ 7.3–8.5 ppm range, with coupling constants (e.g., J = 8–8.8 Hz) indicating substituent positions. For example, a singlet at δ 8.52 ppm corresponds to the oxazole proton .
  • HRMS : Calculate the molecular ion (e.g., C₁₄H₁₀BrNO requires m/z 296.00). Experimental values should match within <5 ppm error .

Q. What green chemistry approaches are applicable to synthesize this compound with reduced environmental impact?

  • Methodological Answer : Microwave-assisted synthesis and ionic liquids can reduce reaction times and solvent waste. For instance, microwave irradiation accelerates cyclization steps in oxazole synthesis, while deep-eutectic solvents replace toxic reagents like DMF . Catalyst recycling (e.g., using immobilized acids) and solvent-free conditions are also viable for scalability .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Thermodynamic parameters (ΔG°, ΔH°) from DFT can explain isomer stability, as seen in platinum-benzoxazole complexes .
  • Docking : Target proteins like STAT3 or DNA topoisomerases (common oxazole targets in cancer research). Use software like AutoDock Vina to model interactions, prioritizing residues with π-π stacking or halogen bonding (Br···O/N) .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or reaction yields often arise from solvent effects or impurities. For example, DMSO-d₆ in NMR may cause downfield shifts due to hydrogen bonding . Cross-validate using X-ray crystallography or alternative solvents (CDCl₃). For synthetic yields, optimize purification (e.g., recrystallization vs. chromatography) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological properties?

  • Methodological Answer : Systematically vary substituents on the p-tolyl or oxazole rings. For example:

  • Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability .
  • Bulkier substituents (e.g., tert-butyl) can improve binding to hydrophobic pockets .
    Test analogs in vitro against cancer cell lines (e.g., MTT assays) and correlate with computational ADMET predictions .

Q. What mechanistic insights explain the isomerization of metal complexes containing this compound ligands?

  • Methodological Answer : In platinum(II) complexes, isomer stability (e.g., cis vs. trans) depends on ΔG° and steric effects. ¹H NMR can detect isomer ratios (e.g., splitting of aromatic signals) . Thermodynamic studies (van’t Hoff plots) quantify ΔH° and ΔS°, revealing enthalpy-driven stabilization of certain conformers .

Q. How does the electronic nature of the oxazole ring influence the photophysical properties of this compound in materials science applications?

  • Methodological Answer : The oxazole’s electron-deficient π-system enables charge-transfer interactions. UV-Vis spectroscopy can measure λₐ₆ₛ shifts (e.g., 300–400 nm) in conjugated polymers. Computational TD-DFT models correlate absorption bands with HOMO-LUMO gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.